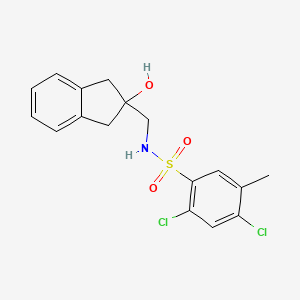

2,4-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylbenzenesulfonamide

描述

属性

IUPAC Name |

2,4-dichloro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO3S/c1-11-6-16(15(19)7-14(11)18)24(22,23)20-10-17(21)8-12-4-2-3-5-13(12)9-17/h2-7,20-21H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOSFDWTMPALTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2,4-Dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological mechanisms, efficacy, and applications based on available research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring with dichloro and methyl substitutions. The unique structure includes a hydroxy-dihydroindenylmethyl moiety that enhances its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H16Cl2N2O3S |

| Molecular Weight | 383.28 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound primarily revolves around its interaction with specific cellular targets. Research indicates that it acts as an inhibitor of volume-sensitive anion channels (VSAC), which are crucial for maintaining cell volume and ion homeostasis.

| Target | Action Type | Effect on Cells |

|---|---|---|

| Volume-sensitive anion channel (VSAC) | Inhibition | Disruption of ion homeostasis |

The inhibition of VSAC can lead to altered cell signaling pathways, potentially resulting in apoptosis or necrosis depending on the cell type involved.

Antimicrobial Properties

In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Anticancer Properties

Research has shown that this compound displays antiproliferative effects on cancer cell lines. The mechanism involves the inhibition of topoisomerase II, which is critical for DNA replication and repair.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens.

- Anticancer Activity : In a study involving human breast cancer cells (MCF-7), the compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours of treatment.

Research Findings

Recent studies have focused on the compound's potential as a therapeutic agent in various fields:

- Chemotherapy Adjuvant : The compound has been investigated as an adjuvant in chemotherapy regimens due to its ability to enhance the cytotoxic effects of established chemotherapeutic agents.

- Novel Drug Development : Ongoing research aims to modify the structure to improve selectivity and reduce side effects while maintaining its biological activity.

相似化合物的比较

Key Differences :

- Melting points for Compounds 11–14 range from 177–180°C, whereas the hydroxy group in the target compound may reduce crystallinity and lower the melting point .

Chalcone-Sulfonamide Hybrids

(E)-2,4-Dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivatives () incorporate a chalcone (α,β-unsaturated ketone) moiety linked to the sulfonamide. For example:

- Compound 4 : Lacks halogen substitution on the chalcone phenyl ring.

- Compound 5 : Contains a 4-bromophenyl group on the chalcone.

Structural Contrast :

Indene-Containing Sulfonamides

- 4-((2,3-Dihydro-1H-inden-2-yl)methyl)aniline (7f) : Shares the dihydroindenylmethyl group but lacks sulfonamide and hydroxy substitutions .

- Donepezil Derivatives () : Include 5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl groups but are tailored for acetylcholinesterase inhibition, unlike the target compound’s sulfonamide focus.

Functional Implications :

- The hydroxy group in the target compound may facilitate hydrogen bonding with biological targets, a property absent in non-hydroxylated indene analogs.

Structure-Activity Relationship (SAR) Insights

Halogen Substitution : Bromine at the chalcone’s para position (Compound 5) enhances anticancer activity, suggesting electron-withdrawing groups improve target binding .

Hydroxy vs. Thioether Groups : The hydroxy group in the target compound may improve solubility and reduce toxicity compared to thioether-linked analogs (Compounds 11–14) .

Saturation vs. Conjugation : Saturation of the indene ring (vs. chalcone’s α,β-unsaturation) likely reduces antioxidant activity but increases stability against metabolic oxidation .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 2,4-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylbenzenesulfonamide with high purity?

- Methodological Answer : Synthesis requires multi-step protocols with strict control of reaction conditions. Key steps include:

- Functional Group Compatibility : Protect the hydroxyl group on the indene moiety during sulfonamide bond formation to prevent side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide or dichloromethane) to enhance nucleophilicity during sulfonylation.

- Temperature Control : Maintain temperatures between 0–25°C during coupling reactions to avoid decomposition of sensitive intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC can isolate the target compound with >95% purity .

Q. How can X-ray crystallography be utilized to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

- Crystal Growth : Use slow evaporation in solvents like methanol/water mixtures to obtain high-quality crystals.

- Data Collection : Employ synchrotron radiation or a Mo/Kα X-ray source for high-resolution data.

- Refinement : Use SHELXL for structure solution and refinement, incorporating hydrogen bonding and torsional parameters. Validate with CCDC deposition (e.g., referencing protocols in ) .

Q. What analytical techniques are recommended for confirming the identity and purity of the compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., dichloro and methyl groups on the benzene ring).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (±5 ppm accuracy).

- HPLC-PDA : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound against specific targets?

- Methodological Answer :

- Target Selection : Prioritize targets based on structural analogs (e.g., sulfonamide-containing enzyme inhibitors like aggrecanase or carbonic anhydrase).

- Assay Design :

- In Vitro Enzymatic Assays : Use fluorescence-based or calorimetric methods (ITC) to measure inhibition constants (Ki).

- Cellular Models : Test cytotoxicity and target engagement in relevant cell lines (e.g., cancer or inflammatory models).

- Pharmacophore Modeling : Build 3D models (e.g., using Schrödinger Suite) to map critical interactions, referencing ’s approach for aggrecanase inhibitors .

Q. What computational methods are suitable for predicting the binding affinity of this compound to potential protein targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB entries with sulfonamide-binding sites).

- MD Simulations : Run 100-ns simulations in explicit solvent (AMBER or GROMACS) to assess binding stability and free energy (MM-PBSA/GBSA).

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and electronic parameters from DFT calculations .

Q. How should contradictory data in solubility and stability studies of this compound be analyzed and resolved?

- Methodological Answer :

- Controlled Replicates : Repeat experiments under standardized conditions (pH 7.4 buffer, 25°C) with inert atmosphere to exclude oxidation artifacts.

- Advanced Characterization : Use DSC (differential scanning calorimetry) to detect polymorphic transitions and LC-MS to identify degradation products.

- Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies, ensuring instrument calibration (e.g., NMR shimming, HPLC column lot consistency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。